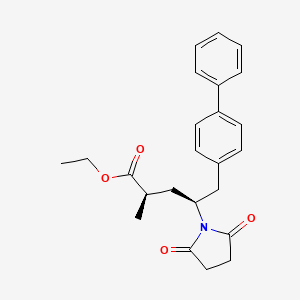

![molecular formula C36H36O17 B3026716 Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] CAS No. 107190-70-5](/img/structure/B3026716.png)

Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]

説明

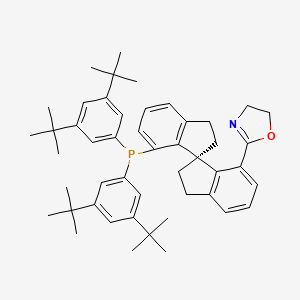

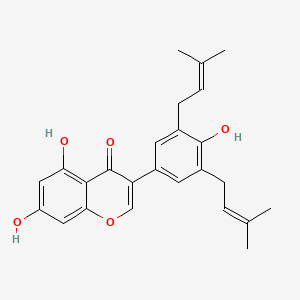

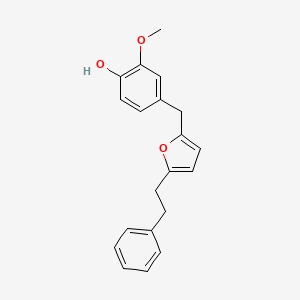

Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is a flavonoid that has been detected in fats and oils . It is isolated from Ginkgo biloba . The molecular formula is C36H36O17 and the molecular weight is 740.66 .

Molecular Structure Analysis

The IUPAC name for Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is [ (2R,3S,4S,5R,6S)-6- [ (3R,4R,5R,6S)-2- [5,7-dihydroxy-2- (4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3- (4-hydroxyphenyl)prop-2-enoate .科学的研究の応用

Antimicrobial and Antifungal Activities

Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] and its derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, kaempferol derivatives isolated from Platanus occidentalis exhibited potent and selective anti-MRSA (Methicillin-resistant Staphylococcus aureus) activities (Ibrahim et al., 2009). Moreover, a flavonol glycoside derived from Myrica gale, related to kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside], showed varying inhibitory activities against different fungal species (Carlton et al., 1991).

Cancer Treatment Potential

Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] has shown promise in cancer treatment. A study highlighted its role in inducing megakaryocytic differentiation and suppressing leukemogenesis in erythroleukemia cells through the activation of the PKCδ/ERK1/2 signaling pathway, suggesting its potential as a natural compound for erythroleukemia treatment (Yang et al., 2019). Additionally, its isolated form from Schima wallichii Korth. leaves inhibited MCF-7 breast cancer cell proliferation and promoted apoptosis via the caspase signaling cascade, indicating its potential as an anti-cancer therapeutic (Diantini et al., 2012).

Anti-Inflammatory Properties

Kaempferol and its rhamnosides, including kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside], have been studied for their anti-inflammatory properties. For example, a study found that kaempferol and its derivatives displayed varying degrees of anti-inflammatory activity, with some compounds showing potent inhibitory effects on nitric oxide production and NF-κB-mediated luciferase activity (Rho et al., 2011).

Synergistic Effects with Other Compounds

Some kaempferol derivatives have been shown to enhance the effectiveness of other compounds. For instance, kaempferol glycosides from Laurus nobilis, similar to kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside], exhibited synergistic antibacterial activities against MRSA when combined with fluoroquinolones (Liu et al., 2009).

特性

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/b11-4+/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJMZANRKFVVKV-CAUJCIISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

740.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] | |

CAS RN |

107190-70-5 | |

| Record name | 4H-1-Benzopyran-4-one, 3-((6-deoxy-2-O-(6-O-(3-(4-hydroxyphenyl)-1-oxo-2-propenyl)-beta-D-glucopyranosyl)-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107190705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside] | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

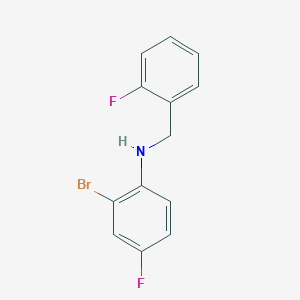

![2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B3026638.png)

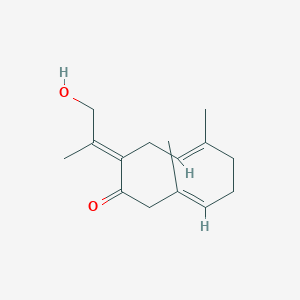

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B3026641.png)